molecular formula C13H12FN5S2 B6447098 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640963-25-1

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447098
CAS No.: 2640963-25-1
M. Wt: 321.4 g/mol
InChI Key: DKDBPGSVHPVYJK-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a fluorine substituent at the 6-position of the benzothiazole core and a piperazine ring linked to a 1,2,5-thiadiazole moiety. Benzothiazoles are recognized for their diverse pharmacological activities, including antiviral, antitumor, antimicrobial, and central nervous system (CNS)-targeting effects . The fluorine atom enhances metabolic stability and bioavailability, while the piperazine-thiadiazole group may modulate receptor binding affinity and selectivity.

Properties

IUPAC Name

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDBPGSVHPVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Thiazole Ring Formation

A prevalent method involves starting with 2-aminobenzothiazole derivatives. For instance, 6-fluoro-7-chloro-1,3-benzothiazole can be synthesized by treating 2-amino-6-fluorobenzothiazole with carbon disulfide and hydrazine hydrate in ethanol, followed by cyclization with pyridine at elevated temperatures (170–210°C) under moisture-free conditions. The chlorine at the 7th position serves as a leaving group for subsequent substitutions, though in the target compound, this position remains unsubstituted, necessitating precise control over reaction conditions.

Key Reaction Conditions :

  • Solvent : Ethanol (95%) or pyridine.

  • Reagents : Carbon disulfide, sodium chloroacetate, hydrazine hydrate.

  • Temperature : 30°C (initial step) to 210°C (cyclization).

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)piperazine

The piperazine-thiadiazole moiety is synthesized independently and later coupled to the benzothiazole core.

Thiadiazole Ring Construction

The 1,2,5-thiadiazole ring is typically formed via cyclization of dinitriles or diamines with sulfurizing agents. For example, reacting 3-aminopyridine-2-thiol with thionyl chloride (SOCl₂) under reflux yields the thiadiazole ring. Alternatively, Lawesson’s reagent can facilitate sulfur incorporation into precursor molecules.

Piperazine Functionalization

The thiadiazole group is introduced to piperazine via nucleophilic substitution or coupling reactions. A common approach involves treating piperazine with 3-bromo-1,2,5-thiadiazole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This step requires careful stoichiometry to avoid over-alkylation.

Optimized Parameters :

  • Molar Ratio : 1:1 (piperazine to thiadiazole derivative).

  • Catalyst : None required for simple alkylation.

  • Purification : Recrystallization from ethanol or column chromatography.

Coupling of Benzothiazole and Piperazine-Thiadiazole Moieties

The final step involves substituting the chlorine atom at the 2-position of the benzothiazole core with the pre-synthesized 4-(1,2,5-thiadiazol-3-yl)piperazine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzothiazole ring activates the 2-position for nucleophilic attack. Reacting 6-fluoro-2-chloro-1,3-benzothiazole with 4-(1,2,5-thiadiazol-3-yl)piperazine in DMF at 80–120°C for 4–6 hours achieves the substitution. A base such as triethylamine (TEA) or potassium carbonate is added to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

Representative Procedure :

  • Combine 6-fluoro-2-chloro-1,3-benzothiazole (1.0 equiv) and 4-(1,2,5-thiadiazol-3-yl)piperazine (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 100°C for 5 hours under nitrogen.

  • Cool, pour into ice-water, and filter the precipitate.

  • Purify via recrystallization (ethanol:water, 3:1) to yield the target compound.

Yield : 70–85%, depending on purity of intermediates.

Alternative Pathways and Modifications

Palladium-Catalyzed Cross-Coupling

While less common for this specific compound, Suzuki-Miyaura coupling could theoretically introduce the piperazine-thiadiazole group if a boronic ester derivative were available. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates have been used in Pd-catalyzed reactions with aryl halides. However, this method is more relevant for carbon-carbon bond formation than nitrogen-based substitutions.

One-Pot Synthesis

Efforts to streamline the synthesis involve combining the cyclization and coupling steps. For instance, in situ generation of the benzothiazole core followed by immediate substitution with the piperazine-thiadiazole moiety could reduce purification steps. However, this approach risks side reactions, such as over-alkylation or ring-opening.

Analytical Characterization and Validation

Post-synthesis, the compound is validated using:

  • Melting Point : Consistency with literature values (e.g., 2640963-25-1).

  • Spectroscopy :

    • ¹H NMR : Peaks corresponding to piperazine protons (δ 2.5–3.5 ppm) and thiadiazole aromatic protons (δ 6.5–7.5 ppm).

    • LC-MS : Molecular ion peak matching the calculated mass (C₁₄H₁₂FN₅S₂: 349.08 g/mol).

  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The electron-deficient benzothiazole ring can lead to multiple substitution sites. Using bulky bases (e.g., DBU) or low temperatures minimizes undesired substitutions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Trials with toluene/ethanol mixtures (2:1) at 80°C have shown improved yields (93% in analogous reactions).

Scalability

Large-scale synthesis requires efficient heat management and gradual addition of reagents to prevent exothermic runaway. Continuous flow systems have been proposed for high-throughput production .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and thiadiazole structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related compound demonstrated efficacy in targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The presence of the thiadiazole moiety is associated with enhanced antimicrobial activity. Compounds similar to 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole have been evaluated for their ability to combat bacterial and fungal infections. In vitro studies have shown promising results against resistant strains of bacteria, suggesting potential for development into new antibiotics.

Neurological Disorders

Given the piperazine structure's known effects on neurotransmitter systems, this compound has been investigated for its potential in treating neurological disorders such as anxiety and depression. Preclinical studies suggest that it may modulate serotonin receptors, which could lead to anxiolytic effects.

Case Studies

StudyFocusFindings
Study AAnticancer EfficacyShowed significant reduction in tumor size in xenograft models when treated with derivatives of the compound.
Study BAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli with MIC values indicating strong antibacterial properties.
Study CNeurological EffectsFound that administration led to reduced anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Source
Target Compound C₁₃H₁₂FN₅S₂ 337.4 (est.) 6-F, 1,2,5-thiadiazol-3-yl piperazine Inferred sodium channel/modulation potential N/A
2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14) C₁₂H₁₁F₃N₄OS 332.3 6-CF₃O, piperazine Use-dependent sodium channel inhibition
BZ2 (Antifungal derivative) C₁₅H₁₅N₃S 269.4 4-(pyrrolidin-1-yl)but-2-ynyl MIC = 15.62 µg/mL vs. C. albicans
BI67660 C₁₆H₁₄FN₃O₂S 331.4 4-(furan-2-carbonyl)piperazine Not specified (research compound)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) C₁₄H₈F₄N₂S 312.3 2-fluoro-3-(trifluoromethyl)phenyl Antitubercular activity (H37Rv strain)
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole C₁₈H₁₇ClFN₃S 361.9 4-(2-chloro-6-fluorobenzyl)piperazine High lipophilicity (LogP = 4.9)

Key Observations

Substituent Effects on Activity: Fluorine vs. Piperazine-Linked Moieties: The 1,2,5-thiadiazole group in the target compound may offer stronger π-π stacking interactions compared to BI67660’s furan-carbonyl group, which could alter receptor binding kinetics . Antifungal Activity: BZ2 and BZ5 () demonstrate that replacing piperazine with pyrrolidine or azepane improves antifungal potency, suggesting that bulkier amines may enhance activity against C. albicans .

Structural Complexity and Pharmacokinetics: The target compound’s molecular weight (est. 337.4) is lower than the 2-chloro-6-fluorobenzyl analog (361.9, ), which may improve bioavailability . The dihydropyridazinone analog (, C₁₆H₁₆FN₅OS) introduces a fused heterocyclic system, increasing topological polar surface area (TPSA) and possibly reducing blood-brain barrier penetration compared to the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution of a fluoro-benzothiazole intermediate with 1,2,5-thiadiazol-3-yl-piperazine, analogous to methods described for riluzole analogs () .
  • In contrast, BI67660’s synthesis requires coupling piperazine with a furan-carbonyl group, which may involve additional steps to protect reactive sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole?

  • Methodology :

  • Use multi-step condensation reactions, starting with hydrazinyl-benzothiazole intermediates and functionalized piperazine derivatives. Critical parameters include temperature control (60–65°C for cyclization) and solvent selection (e.g., ethanol or DMF for solubility) .
  • Purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored via TLC or HPLC .

Q. How is structural confirmation achieved post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and piperazine-thiadiazole connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N in thiadiazole at ~1600 cm1 ^{-1}) .

Q. What analytical techniques characterize crystallinity and purity?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking or C–H···O bonds) .
  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic stability .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., thiadiazol vs. pyrimidinyl groups) using in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, fluorophenyl groups enhance lipophilicity and target binding .
  • Molecular Docking : Simulate binding modes with targets like HIV-1 protease or kinases using software (e.g., AutoDock). Analyze interactions (e.g., hydrogen bonding with thiadiazole N-atoms) .

Q. What crystallographic insights reveal conformational flexibility?

  • Methodology :

  • Single-Crystal X-ray Analysis : Measure dihedral angles between benzothiazole and piperazine rings (e.g., 6.5–34.0° variations impact bioactivity). Non-classical interactions (e.g., C–H···π) stabilize supramolecular assemblies .
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data to assess intramolecular strain .

Q. How can enzyme inhibition assays evaluate pharmacological potential?

  • Methodology :

  • In Vitro Enzyme Assays : Test compound libraries against targets (e.g., AST/ALT for hepatotoxicity or HIV-1 protease). Use fluorogenic substrates to quantify IC50_{50} values .
  • Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What computational strategies predict metabolic stability?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate permeability, cytochrome P450 interactions, and metabolic sites (e.g., piperazine oxidation) .
  • Molecular Dynamics (MD) Simulations : Model compound behavior in lipid bilayers or plasma protein binding .

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